molecular formula C8H3Cl5N2O3 B14427556 Pentachlorophenyl methyl(nitroso)carbamate CAS No. 80354-52-5

Pentachlorophenyl methyl(nitroso)carbamate

Cat. No.: B14427556
CAS No.: 80354-52-5
M. Wt: 352.4 g/mol
InChI Key: WPRAEAZFPZVJRV-UHFFFAOYSA-N
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Description

Pentachlorophenyl methyl(nitroso)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities. This compound, in particular, is known for its unique structure, which includes a pentachlorophenyl group, a methyl group, and a nitroso group attached to a carbamate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentachlorophenyl methyl(nitroso)carbamate typically involves the reaction of pentachlorophenol with methyl isocyanate in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the formation of the desired product. The nitroso group can be introduced through a subsequent reaction with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and advanced reaction monitoring techniques ensures high yield and purity of the final product. The industrial production also emphasizes safety measures to handle the toxic and reactive intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl methyl(nitroso)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of pentachlorophenyl methylcarbamate oxides.

    Reduction: Formation of pentachlorophenyl methylcarbamate amines.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Pentachlorophenyl methyl(nitroso)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and pesticidal properties.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying carbamate toxicity.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.

Mechanism of Action

The mechanism of action of pentachlorophenyl methyl(nitroso)carbamate involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This compound can also interfere with cellular signaling pathways and induce oxidative stress, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pentachlorophenyl methylcarbamate: Lacks the nitroso group but shares similar structural features.

    Pentachlorophenyl ethylcarbamate: Contains an ethyl group instead of a methyl group.

    Pentachlorophenyl nitrosocarbamate: Similar structure but with variations in the carbamate backbone.

Uniqueness

Pentachlorophenyl methyl(nitroso)carbamate is unique due to the presence of both the pentachlorophenyl and nitroso groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

80354-52-5

Molecular Formula

C8H3Cl5N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C8H3Cl5N2O3/c1-15(14-17)8(16)18-7-5(12)3(10)2(9)4(11)6(7)13/h1H3

InChI Key

WPRAEAZFPZVJRV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O

Origin of Product

United States

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